Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Catalog No.
S1506376
CAS No.
14948-74-4
M.F
C9H11N
M. Wt
133.19 g/mol
Availability
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Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

CAS Number

14948-74-4

Product Name

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

IUPAC Name

bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C9H11N/c10-6-9-5-7-1-3-8(9)4-2-7/h5,7-8H,1-4H2

InChI Key

ZTMRDYCYTDGUEY-UHFFFAOYSA-N

SMILES

C1CC2CCC1C=C2C#N

Synonyms

Bicyclo[2.2.2]oct-2-ene-2-carbonitrile

Canonical SMILES

C1CC2CCC1C=C2C#N

The exact mass of the compound Bicyclo[2.2.2]oct-2-ene-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bicyclooct-2-ene-2-carbonitrile (CAS 14948-74-4) is a highly constrained, bridged bicyclic alpha,beta-unsaturated nitrile. Commercially procured primarily as a stereodefined building block for medicinal chemistry and advanced materials, this compound features a rigid carbon framework that locks the nitrile group into strict conjugation with the endocyclic double bond. For industrial and laboratory buyers, its primary value lies in its exceptional precursor suitability for synthesizing bicyclic beta-amino acids and rigidified pharmacophores, where it acts as a highly predictable 3D bioisostere for flat aromatic rings. Unlike flexible monocyclic analogs, its locked geometry ensures strict spatial predictability in downstream functionalization and receptor docking [1].

Attempting to substitute Bicyclooct-2-ene-2-carbonitrile with flexible monocyclic alternatives like cyclohexene-1-carbonitrile introduces severe process inefficiencies. Flexible analogs undergo rapid conformational flipping and yield complex mixtures of diastereomers during nucleophilic addition, necessitating expensive and time-consuming chiral chromatography to isolate the desired trans-isomers. Furthermore, substituting with the structurally related bicyclohept-2-ene (norbornene) core introduces excessive ring strain (approximately 23-27 kcal/mol), making the intermediate susceptible to unwanted retro-Diels-Alder reactions or ring-opening under thermal stress. Procuring the exact scaffold avoids these costly purification bottlenecks and thermal instability issues [1].

Absolute Diastereoselectivity in Nucleophilic Addition

The rigid geometry of Bicyclooct-2-ene-2-carbonitrile strictly dictates the trajectory of incoming nucleophiles. When subjected to Michael addition with secondary amines such as pyrrolidine, the compound yields exclusively (>99%) the trans-3-substituted bicyclooctane-2-carbonitrile. In stark contrast, flexible monocyclic analogs like cyclohexene-1-carbonitrile produce a mixture of cis and trans isomers under identical conditions due to ring flexibility. This quantitative difference in stereocontrol directly impacts procurement by eliminating the need for downstream diastereomer resolution [1].

Evidence DimensionDiastereomeric purity of amine addition products
Target Compound Data>99% trans-isomer exclusively formed
Comparator Or BaselineCyclohexene-1-carbonitrile (yields mixed cis/trans diastereomers)
Quantified DifferenceNear-absolute stereocontrol vs. mixed isomer generation requiring separation
ConditionsNucleophilic addition of pyrrolidine under standard basic conditions

Eliminates the requirement for expensive chiral chromatography, significantly reducing the time and cost of synthesizing bicyclic beta-amino acid pharmacophores.

Thermal Stability and Ring Strain Reduction

The bicyclooctene core possesses a relatively low strain energy of approximately 11 kcal/mol. This is substantially lower than the ~23-27 kcal/mol strain energy found in the closely related bicycloheptene (norbornene) framework. Because of this reduced strain, Bicyclooct-2-ene-2-carbonitrile exhibits higher thermal stability during downstream synthetic steps, resisting the spontaneous retro-Diels-Alder decomposition or ring-opening metathesis that frequently degrades norbornene-based intermediates at elevated temperatures [1].

Evidence DimensionInherent ring strain energy
Target Compound Data~11 kcal/mol
Comparator Or BaselineBicycloheptene (Norbornene) core (~23-27 kcal/mol)
Quantified Difference>50% reduction in ring strain energy
ConditionsComputational and experimental thermodynamic profiling of bicyclic alkene frameworks

Ensures higher yields and prevents intermediate degradation during high-temperature functionalization steps in complex API synthesis.

Conformational Rigidity for 3D Bioisostere Design

Bicyclooct-2-ene-2-carbonitrile serves as a strictly rigid 3D vector. Its bridged structure is locked, meaning the energy barrier to conformational flipping is effectively insurmountable under physiological conditions. Conversely, cyclohexene derivatives undergo rapid half-chair to boat interconversions with a low energy barrier of roughly 10 kcal/mol. This absolute rigidity ensures that functional groups appended to the scaffold maintain a precise, predictable spatial orientation, which is critical when substituting flat benzene rings to improve the metabolic stability of drug candidates [1].

Evidence DimensionConformational flipping barrier
Target Compound DataLocked geometry (no ring flipping)
Comparator Or BaselineCyclohexene core (~10 kcal/mol barrier to interconversion)
Quantified DifferenceAbsolute spatial predictability vs. rapid conformational averaging
ConditionsPhysiological temperature (37 °C) in aqueous or organic environments

Provides medicinal chemists with a highly predictable, non-aromatic 3D scaffold that improves drug docking and metabolic stability compared to flexible rings.

Synthesis of Stereodefined Bicyclic Beta-Amino Acids

Directly leveraging its exclusive trans-addition profile, this compound is a highly efficient starting material for generating rigid beta-amino acids without relying on chiral resolution or complex diastereomer separation workflows [1].

Development of 3D Benzene Bioisosteres

Utilizing its locked framework, the compound serves as a key intermediate for replacing flat aromatic rings in drug candidates, enhancing solubility and reducing cytochrome P450-mediated metabolism while maintaining precise spatial vectors [2].

High-Temperature Multi-Step API Manufacturing

Thanks to its low ring strain (~11 kcal/mol) compared to norbornene analogs, it is a highly stable choice for synthetic routes that require prolonged heating, avoiding retro-Diels-Alder degradation and improving overall batch yields [3].

XLogP3

2.3

UNII

T1070AAJ04

Other CAS

14948-74-4

Wikipedia

Bicyclo(2.2.2)oct-2-ene-2-carbonitrile

Dates

Last modified: 07-17-2023

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